

optimizing SC 51089 free base concentration for experiments

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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B1205674

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Technical Support Center: SC-51089 Free Base

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SC-51089 free base in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is SC-51089 and what is its primary mechanism of action?

A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1. [1][2][3] Its primary mechanism is to block the signaling pathway activated by PGE2 binding to the EP1 receptor. This pathway is involved in various physiological and pathological processes, including inflammation and neurotransmission. [4][5]

Q2: What is the recommended solvent and storage condition for SC-51089 free base?

A2: SC-51089 free base is soluble in several organic solvents. For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used, with solubility reported up to 100 mg/mL (236.48 mM). [6] It is also soluble in DMF (30 mg/ml) and Ethanol (30 mg/ml). [2][3] For long-term storage, the solid powder should be stored at -20°C for up to three years. [6] Stock

solutions in DMSO should be aliquoted and stored at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[6][7]

Q3: What is a typical starting concentration range for in vitro cell-based assays?

A3: The optimal concentration is highly dependent on the cell type and experimental endpoint. However, published studies provide a general range. For example, concentrations between 10-50 µM have been used to decrease amyloid-β-induced cell death in human neuroblastoma cells.[2][3] An IC50 of approximately 1 µM was reported for inhibiting the growth of KMG-4 glioma cells.[2][3] A dose-response experiment is strongly recommended to determine the optimal, non-toxic concentration for your specific cell line and assay.[8]

Q4: Does SC-51089 have off-target effects?

A4: SC-51089 is selective for the EP1 receptor. Its binding affinity (Ki) for EP1 is 1.3 µM.[1][9] It shows lower affinity for other prostanoid receptors, with Ki values of 11.2 µM for TP, 17.5 µM for EP3, and over 100 µM for EP2 and EP4 receptors, indicating a good selectivity profile.[1][2][9] However, at high concentrations, off-target effects are always a possibility and should be considered when interpreting results.[8]

Data Summary Tables

Physicochemical Properties & Solubility

Property	Value	Source
Molecular Formula	C22H19ClN4O3	[6]
Molecular Weight	422.86 g/mol	[6]
CAS Number	146033-03-6	[6]
Appearance	Off-white to light yellow solid powder	[6]
Solubility (DMSO)	100 mg/mL (236.48 mM)	[6]
Solubility (DMF)	30 mg/mL	[2][3]
Solubility (Ethanol)	30 mg/mL	[2][3]

Receptor Binding Affinity

Receptor	Ki (μM)	Source
EP1	1.3	[1][9]
TP	11.2	[1][9]
EP3	17.5	[1][9]
FP	61.1	[1]
EP2	> 100	[2][9]
EP4	> 100	[2][9]

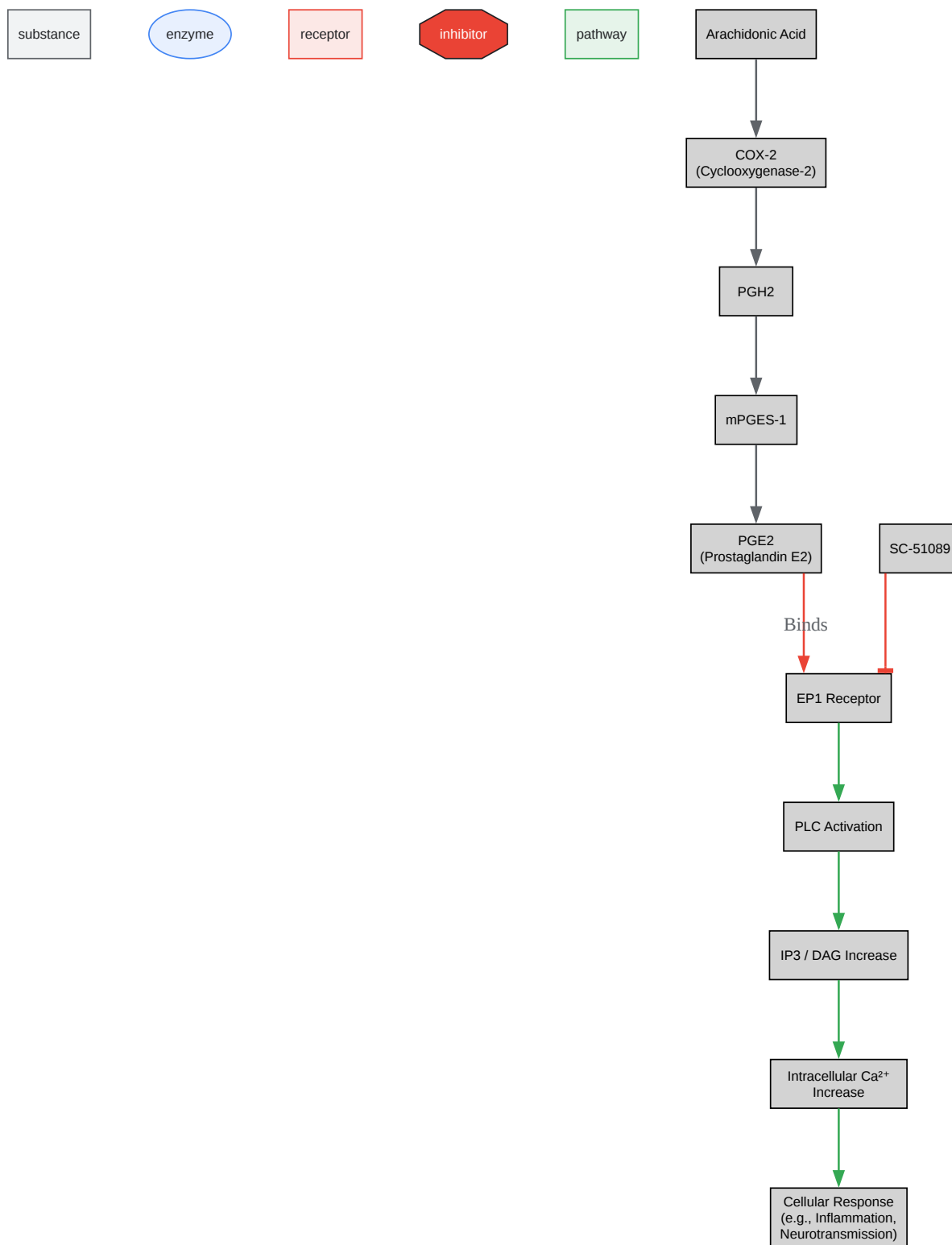
Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Compound Precipitates in Culture Media	The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in aqueous media is exceeded.	Ensure the final DMSO concentration is non-toxic and typically below 0.5% (v/v).[8] Pre-warm the media before adding the compound. Prepare intermediate dilutions in media or PBS to avoid shocking the compound from a high organic concentration directly into an aqueous solution.
No/Low Efficacy or Inconsistent Results	- Inhibitor concentration is too low.- Incorrect timing of inhibitor addition.- Compound has degraded due to improper storage or handling.- Cell line does not express the EP1 receptor or the downstream pathway is not active.	- Perform a dose-response curve to find the optimal concentration.[8]- Optimize the timing of treatment relative to your experimental stimulus.[8]- Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles.[7]- Verify EP1 receptor expression in your cell model (e.g., via qPCR or Western Blot).
High Cell Toxicity Observed	- Inhibitor concentration is too high, leading to off-target effects.- Solvent concentration is toxic to the cells.- Prolonged exposure is detrimental to cell health.	- Determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT, LDH).- Run a solvent-only control to confirm the vehicle is not causing the toxicity.[8]- Reduce the incubation time to the minimum required to achieve the desired effect.[8]

Visualized Pathways and Workflows

Prostaglandin E2 Signaling Pathway and SC-51089 Inhibition

This diagram illustrates the synthesis of Prostaglandin E2 (PGE2) and its subsequent signaling through the EP1 receptor, which is blocked by SC-51089.

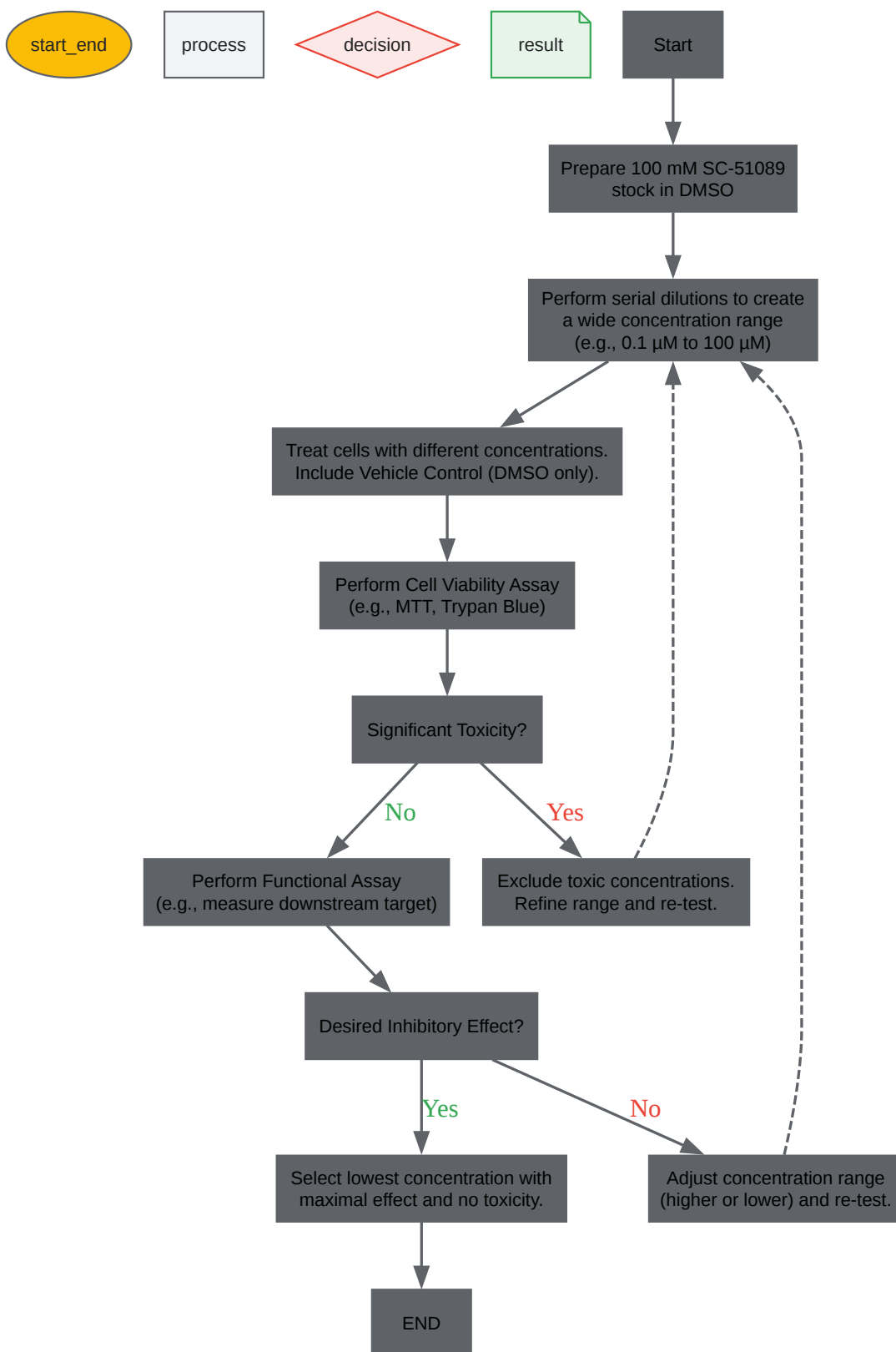


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Caption: PGE2 signaling pathway and the inhibitory action of SC-51089 on the EP1 receptor.

Experimental Workflow: Determining Optimal Concentration

This workflow provides a step-by-step process for identifying the ideal concentration of SC-51089 for your experiment.



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Caption: Workflow for optimizing the experimental concentration of SC-51089.

Experimental Protocols

Protocol: Preparation of SC-51089 Stock and Working Solutions

This protocol outlines the steps for preparing solutions for in vitro cell culture experiments.

- Reconstitution of Lyophilized Powder:
 - Briefly centrifuge the vial of SC-51089 free base to ensure all powder is at the bottom.
 - Based on the desired stock concentration (e.g., 100 mM), calculate the required volume of high-purity DMSO. For example, to make 1 mL of a 100 mM stock from 42.29 mg of powder (MW=422.86), you would add 1 mL of DMSO.
 - Add the calculated volume of DMSO to the vial.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) or sonication can be used to aid solubility if necessary.[1]
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-protein-binding tubes.
 - Store aliquots at -80°C for long-term storage (up to 6 months).[6]
- Preparation of Working Solution:
 - On the day of the experiment, thaw a single aliquot of the stock solution.
 - Prepare an intermediate dilution of the stock solution in serum-free cell culture medium.
 - Further dilute this intermediate solution into your complete cell culture medium (containing serum, if applicable) to achieve the final desired concentrations.
 - Note: The final concentration of DMSO in the culture medium should ideally be less than 0.5% to avoid solvent toxicity.[8] Always include a vehicle control (medium with the same

final concentration of DMSO) in your experiments.

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